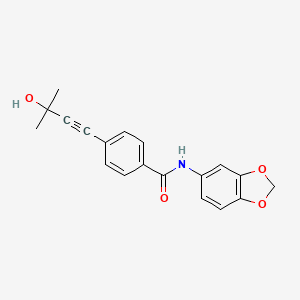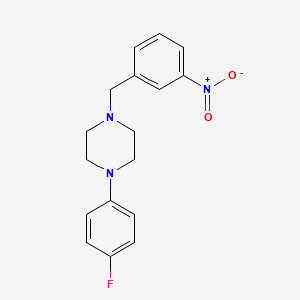![molecular formula C23H30N2O2 B5622620 2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)
2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including the formation of diazaspirodecane rings and methoxyphenol moieties. For instance, compounds with related structures have been synthesized through routes like the azo-coupling reaction and Schiff bases reduction (Micheletti et al., 2020) (Ajibade & Andrew, 2021). These processes are foundational for creating the target compound, indicating a multi-step synthetic approach is required for its production.
Molecular Structure Analysis
The molecular structure of compounds within this class is often characterized using techniques such as NMR, ESI-MS, UV-Vis, FT-IR, and X-ray crystallography (Linsha, 2015). These methods provide detailed information on the compound's framework, including the arrangement of its diazaspirodecane core and methoxyphenol groups, which are essential for understanding its chemical behavior and properties.
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves interactions with nitriles, leading to the formation of various substituted diazaspirodecane derivatives (Ausheva et al., 2001). These reactions are influenced by the nature of substituents, which can dictate the stability and reactivity of the resulting compounds, highlighting the importance of substituent effects in chemical synthesis and design.
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, can be deduced from their molecular structure and intermolecular interactions. For example, the crystalline structure and hydrogen bonding patterns play a significant role in determining the compound's physical state and stability (Ajibade & Andrew, 2021).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards different reagents, and photostability, can also be inferred from the molecular structure. The presence of functional groups like methoxy and phenol indicates potential sites for chemical reactions, including oxidation, reduction, and nucleophilic substitution (Silaichev et al., 2012).
作用機序
Without specific studies or literature, it’s difficult to predict the exact mechanism of action of this compound. The biological activity would depend on factors such as how the compound interacts with biological molecules, its solubility and stability in biological environments, and its ability to reach its target .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24-17-20(19-6-4-3-5-7-19)15-23(24)10-12-25(13-11-23)16-18-8-9-22(27-2)21(26)14-18/h3-9,14,20,26H,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFTUZULVWTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC12CCN(CC2)CC3=CC(=C(C=C3)OC)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5622541.png)
![3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5622543.png)
![2-[3-(dimethylamino)propyl]-9-(4-methylphthalazin-1-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622550.png)



![6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5622578.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)
![2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5622601.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)


![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)